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molecular formula C11H18O B8364353 (3-Ethyl-4-methyl-cyclohex-3-enyl)-acetaldehyde

(3-Ethyl-4-methyl-cyclohex-3-enyl)-acetaldehyde

Cat. No. B8364353
M. Wt: 166.26 g/mol
InChI Key: KMCQYWNISNSLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091232B2

Procedure details

The deprotected alcohol was oxidized by the standard “Swern” procedure (Mancuso, Synthesis 1981 p165, incorporated herein by reference) as follows: The alcohol (5 mmol) was added to a solution of oxalyl chloride (3.5 mL, 7.0 mmol) in CH2Cl2 (30 mL) with DMSO (0.64 mL, 9.0 mmol) at −78° C. After 40 min., NEt3 (2.50 mL) was added and the mixture was warmed to rt. After standard aqueous work-up and purification, (3-ethyl-4-methyl-cyclohex-3-enyl)-acetaldehyde (Intermediate K5) was isolated (90%).
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
alcohol
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][C:14]([CH3:18])(O)[CH:13]([CH2:19][CH3:20])[CH2:12]1)C1C=CC=CC=1.C(Cl)(=O)C(Cl)=O.CS(C)=O.CCN(CC)CC>C(Cl)Cl>[CH2:19]([C:13]1[CH2:12][CH:11]([CH2:10][CH:9]=[O:8])[CH2:16][CH2:15][C:14]=1[CH3:18])[CH3:20]

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC1CC(C(CC1)(O)C)CC
Step Two
Name
alcohol
Quantity
5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC1CC(C(CC1)(O)C)CC
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.64 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Mancuso, Synthesis 1981 p165
CUSTOM
Type
CUSTOM
Details
After standard aqueous work-up and purification

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)C=1CC(CCC1C)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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